(2S)-2,3-dihydroxypropanoic acid
Overview
Description
(2S)-2,3-dihydroxypropanoic acid, also known as L-glyceric acid, is a naturally occurring organic compound. It is a chiral molecule with two hydroxyl groups and one carboxyl group, making it a versatile intermediate in various biochemical pathways. This compound is found in many biological systems and plays a crucial role in metabolic processes.
Mechanism of Action
Target of Action
(2S)-2,3-Dihydroxypropanoic acid, also known as L-lactic acid, primarily targets enzymes involved in metabolic pathways. It is a key intermediate in various biochemical pathways and plays a crucial role in several biological processes .
Mode of Action
The compound interacts with its targets, such as enzymes, by binding to their active sites, thereby influencing their activity. This interaction can lead to changes in the metabolic processes within the cell, affecting the synthesis and breakdown of different biomolecules .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a product of glycolysis and can be used in the citric acid cycle, a crucial pathway for energy production. It can also be converted back to glucose via gluconeogenesis. Furthermore, it plays a role in the fermentation process under anaerobic conditions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows:
- Absorption : It is rapidly absorbed in the digestive system .
- Metabolism : It is metabolized primarily in the liver, but also in other tissues. The compound can be converted into pyruvate, a key intermediate in various metabolic pathways .
- Excretion : It is excreted in the urine and expired air as carbon dioxide .
These properties influence the bioavailability of the compound, which refers to the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.
Result of Action
The action of this compound at the molecular and cellular level results in several effects. It plays a vital role in energy production, as it is involved in both glycolysis and the citric acid cycle. It also impacts the redox balance within the cell and can influence the pH in biological systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Temperature can also impact the rate of chemical reactions involving the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2,3-dihydroxypropanoic acid can be synthesized through several methods. One common approach involves the oxidation of glycerol using mild oxidizing agents such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is often produced via microbial fermentation. Specific strains of bacteria or yeast are engineered to convert substrates like glucose or glycerol into the desired product. This method is favored for its sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,3-dihydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tartronic acid or mesoxalic acid.
Reduction: Reduction reactions can convert it into glycerol.
Esterification: Reacting with alcohols in the presence of acid catalysts forms esters.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Esterification: Sulfuric acid, p-toluenesulfonic acid.
Major Products
Oxidation: Tartronic acid, mesoxalic acid.
Reduction: Glycerol.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
(2S)-2,3-dihydroxypropanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Plays a role in metabolic pathways, including glycolysis and the Calvin cycle.
Medicine: Investigated for its potential in treating metabolic disorders and as a biomarker for certain diseases.
Industry: Used in the production of biodegradable polymers and as a precursor for various chemical compounds.
Comparison with Similar Compounds
Similar Compounds
Glycerol: Similar structure but lacks the carboxyl group.
Tartronic Acid: An oxidized form of (2S)-2,3-dihydroxypropanoic acid.
Mesoxalic Acid: Another oxidized derivative.
Uniqueness
This compound is unique due to its dual hydroxyl groups and carboxyl group, which confer distinct chemical reactivity and biological functions. Its chiral nature also makes it valuable in asymmetric synthesis and as a chiral building block in pharmaceuticals.
Properties
IUPAC Name |
(2S)-2,3-dihydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPOMFGQQGHHO-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182557 | |
Record name | Glyceric acid, l- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Glyceric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006372 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28305-26-2 | |
Record name | L-Glyceric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28305-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceric acid, l- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028305262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceric acid, l- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O316U8TKI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Glyceric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006372 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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